Toripristone

Glucocorticoid Receptor Selectivity Binding Affinity

Researchers using mifepristone for GR studies face confounding dual PR blockade and unpredictable pharmacokinetics from orosomucoid binding. Toripristone (RU-40555) solves both: • Selective GR antagonism (Ki = 2.4 nM) with weak PR activity (IC50 = 1300 nM)-cleaner GR-pathway isolation. • No orosomucoid binding ensures predictable free fraction and exposure, even in inflammatory models. Ideal for GR-focused in vitro/in vivo studies, HPA axis research, and radiotracer development. Supplied ≥98% purity; global shipping.

Molecular Formula C31H39NO2
Molecular Weight 457.6 g/mol
CAS No. 91935-26-1
Cat. No. B1231973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToripristone
CAS91935-26-1
SynonymsRU 40555
RU-40555
Molecular FormulaC31H39NO2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O
InChIInChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1
InChIKeyLOIYXTZQBQVHSF-PABOLRIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toripristone: Selective Antiglucocorticoid for Research


Toripristone (CAS 91935-26-1), also known by its developmental code name RU-40555, is a synthetic, steroidal compound primarily recognized for its high potency and selectivity as an antagonist of the glucocorticoid receptor (GR) [1]. While it also exhibits antiprogestogen activity, its pharmacological profile is distinguished by a unique combination of receptor binding and plasma protein interaction that sets it apart from its closest analog, mifepristone (RU-486) [2].

Toripristone vs. Mifepristone: Critical Differences


While Toripristone belongs to the same chemical class as mifepristone and shares a dual receptor profile, it is not functionally interchangeable. Two critical, quantifiable differentiators preclude generic substitution. First, its distinct binding affinity to the progesterone receptor (PR) suggests a functional profile potentially more selective for GR-mediated effects compared to mifepristone [1]. Second, and most crucially, Toripristone does not bind to the acute-phase plasma protein orosomucoid (α1-acid glycoprotein), a property that differentiates it from mifepristone and can have profound implications for its free fraction, pharmacokinetics, and distribution in vivo [2]. These differences are not trivial; they represent a distinct pharmacological entity that is required for specific experimental models.

Toripristone: Quantitative Differentiation Evidence


GR Selectivity Over PR Antagonism

Toripristone exhibits potent and highly selective antagonism of the glucocorticoid receptor (GR) with a reported Ki of 2.4 nM [1]. In contrast, its antagonist activity at the progesterone receptor (PR) is significantly weaker, with a measured IC50 of 1300 nM in a cellular assay [2]. This differential in potency suggests a functional selectivity profile that distinguishes it from closely related analogs like mifepristone, which has a reported PR IC50 of 0.2 nM and GR IC50 of 2.6 nM .

Glucocorticoid Receptor Selectivity Binding Affinity

Absence of Orosomucoid Binding vs. Mifepristone

The pharmacological profile of toripristone is reported to be very similar to that of mifepristone, with one key exception: toripristone does not bind to orosomucoid (α1-acid glycoprotein), a property that mifepristone possesses [1]. This is a critical differentiator for in vivo studies, as binding to this acute-phase protein can significantly alter the free fraction of a drug, affecting its distribution, metabolism, and overall pharmacokinetic behavior.

Pharmacokinetics Plasma Protein Binding Orosomucoid

GR Radiotracer for In Vivo Imaging

Toripristone has been specifically used as a radiotracer for the glucocorticoid receptor (GR), demonstrating its utility for in vivo imaging applications, such as studying the hypothalamic-pituitary-adrenal (HPA) axis [1]. This functional validation as an imaging probe provides evidence for its suitable pharmacokinetic properties, including blood-brain barrier penetration and specific target engagement, which are not documented for all related antiprogestins or antiglucocorticoids.

Positron Emission Tomography Radiotracer Molecular Imaging

Toripristone: Optimal Research Applications


Isolated GR Signaling In Vitro/Ex Vivo

Due to its potent GR antagonism (Ki = 2.4 nM) and comparatively weak PR activity (IC50 = 1300 nM) [1], Toripristone is the preferred tool compound for in vitro or ex vivo studies designed to investigate GR-mediated pathways in isolation. It offers a cleaner pharmacological profile than mifepristone, which potently blocks both GR and PR. This allows for more definitive conclusions about the role of GR in cellular processes.

In Vivo PK/PD Without Orosomucoid Confounding

Toripristone is the optimal choice for in vivo animal studies where plasma protein binding may influence results. Its lack of binding to orosomucoid (α1-acid glycoprotein) [2] eliminates a variable that can confound the pharmacokinetics of mifepristone. This is especially critical in disease models involving inflammation, where orosomucoid levels are elevated, ensuring more predictable and interpretable exposure-response relationships.

GR PET Tracer Development and Validation

Toripristone's documented use as a GR-targeted radiotracer [3] makes it a valuable reference compound and a potential scaffold for medicinal chemistry programs aimed at developing novel imaging agents for GR-expressing tissues. Its favorable characteristics for this application distinguish it from other antiprogestins and make it essential for labs engaged in molecular imaging and biomarker development for glucocorticoid-related disorders.

HPA Axis & Stress Response Without PR Confounding

For researchers investigating the function of the hypothalamic-pituitary-adrenal (HPA) axis and the central effects of glucocorticoids, Toripristone provides a means to block GR signaling in the brain [3] with a reduced likelihood of introducing confounding effects from peripheral or central PR blockade, a common issue when using mifepristone as a tool compound.

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